

Technical Guide: (S)-2-Methylmorpholine Hydrochloride in Drug Discovery[1]

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Compound of Interest

Compound Name:	(S)-2-methylmorpholine hydrochloride
CAS No.:	1147108-99-3
Cat. No.:	B1390870

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Executive Summary

(S)-2-Methylmorpholine hydrochloride (CAS: 1147108-99-3) is a high-value chiral building block used extensively in the optimization of small-molecule kinase inhibitors and GPCR ligands.[1] Unlike its achiral parent (morpholine) or its regioisomer (3-methylmorpholine), the 2-methyl variant introduces a specific steric vector adjacent to the ether oxygen.[1] This structural modification is critical for conformational restriction, often locking the morpholine ring into a preferred chair conformation that enhances binding affinity while shielding the metabolic "soft spot" at the

-carbon, thereby improving half-life (

).[1]

This guide provides a technical breakdown of its chemical profile, validated synthetic routes, and specific applications in pharmaceutical development, grounded in recent patent literature and medicinal chemistry studies.[2]

Chemical Profile & Stereochemistry

Property	Specification
IUPAC Name	(2S)-2-methylmorpholine;hydrochloride
CAS Number	1147108-99-3 (HCl salt); 74572-13-7 (Free base)
Molecular Formula	C H ClNO
Molecular Weight	137.61 g/mol
Chirality	(S)-Enantiomer (C2 position)
Appearance	White to off-white crystalline solid
Solubility	Highly soluble in water, methanol, DMSO
pKa	~8.4 (Conjugate acid)

Stereochemical Significance

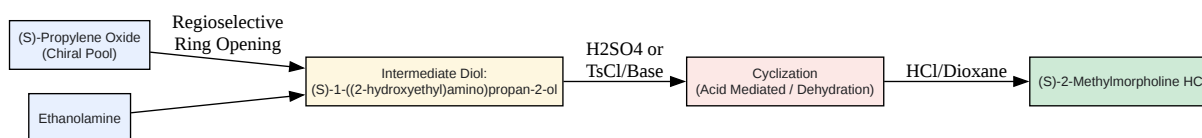
The introduction of the methyl group at the C2 position creates a chiral center that dictates the ring's puckering. In the (S)-configuration, the methyl group typically adopts an equatorial position in the lowest-energy chair conformation to minimize 1,3-diaxial interactions.[1] This "conformational lock" is exploited in drug design to pre-organize the molecule for binding, reducing the entropic penalty upon active site docking.[2]

Synthetic Utility & Manufacturing

The synthesis of enantiopure (S)-2-methylmorpholine is non-trivial compared to the 3-methyl isomer (which is derived from the abundant chiral pool material L-alanine).[1] The 2-methyl isomer is typically accessed via chiral epoxides.[1]

Retrosynthetic Analysis

The most robust route involves the ring-opening of (S)-propylene oxide with ethanolamine, followed by cyclization.[1]



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Figure 1: Synthetic pathway for (S)-2-methylmorpholine.

Validated Experimental Protocol: Synthesis of (S)-2-Methylmorpholine HCl

Note: This protocol is adapted from standard procedures for chiral morpholine synthesis (e.g., WO200809457).[1]

Step 1: Ring Opening

- Reagents: (S)-Propylene oxide (1.0 eq), Ethanolamine (1.2 eq), Methanol (Solvent).[1]
- Procedure: To a cooled solution (0°C) of ethanolamine in methanol, add (S)-propylene oxide dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.
- Workup: Concentrate under reduced pressure to yield the crude amino-diol intermediate (S)-1-((2-hydroxyethyl)amino)propan-2-ol.

Step 2: Cyclization (The "Self-Validating" Step) Critical Control Point: Temperature control is vital to prevent racemization during acid-mediated dehydration.[1]

- Reagents: Crude amino-diol, Conc. H

SO

(3.0 eq).[1]

- Procedure: Slowly add the amino-diol to pre-cooled H₂SO₄ at 0°C. Heat the mixture to 140°C for 8 hours (internal temperature monitoring required).
- Quench: Cool to 0°C and neutralize with NaOH (aq) to pH > 12.
- Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.
- Salt Formation: Add 4M HCl in Dioxane to the DCM solution. The white precipitate is **(S)-2-methylmorpholine hydrochloride**.^[1]
- Yield: Typically 60-70% overall.

Pharmaceutical Applications

Kinase Inhibition (GAK & Kif18a)

(S)-2-methylmorpholine is a privileged scaffold in the design of inhibitors for Cyclin G Associated Kinase (GAK) and Kinesin Family Member 18A (Kif18a).^[1]

- Mechanism: In GAK inhibitors, the morpholine oxygen often acts as a hydrogen bond acceptor to the kinase hinge region.^[2] The (S)-2-methyl group points into a hydrophobic pocket (e.g., the "sugar pocket" or solvent front), improving selectivity against closely related kinases by exploiting steric clashes in non-target enzymes.^[1]
- Data: Research indicates that the (S)-isomer can exhibit up to 40-fold higher affinity than the (R)-isomer in specific isothiazolo-pyridine scaffolds, demonstrating the critical nature of the C2 stereocenter ^[1].^[1]

Metabolic Stability (The "Magic Methyl" Effect)

Unsubstituted morpholines are susceptible to oxidative metabolism (N-dealkylation or oxidation at the

-carbon).^[1]

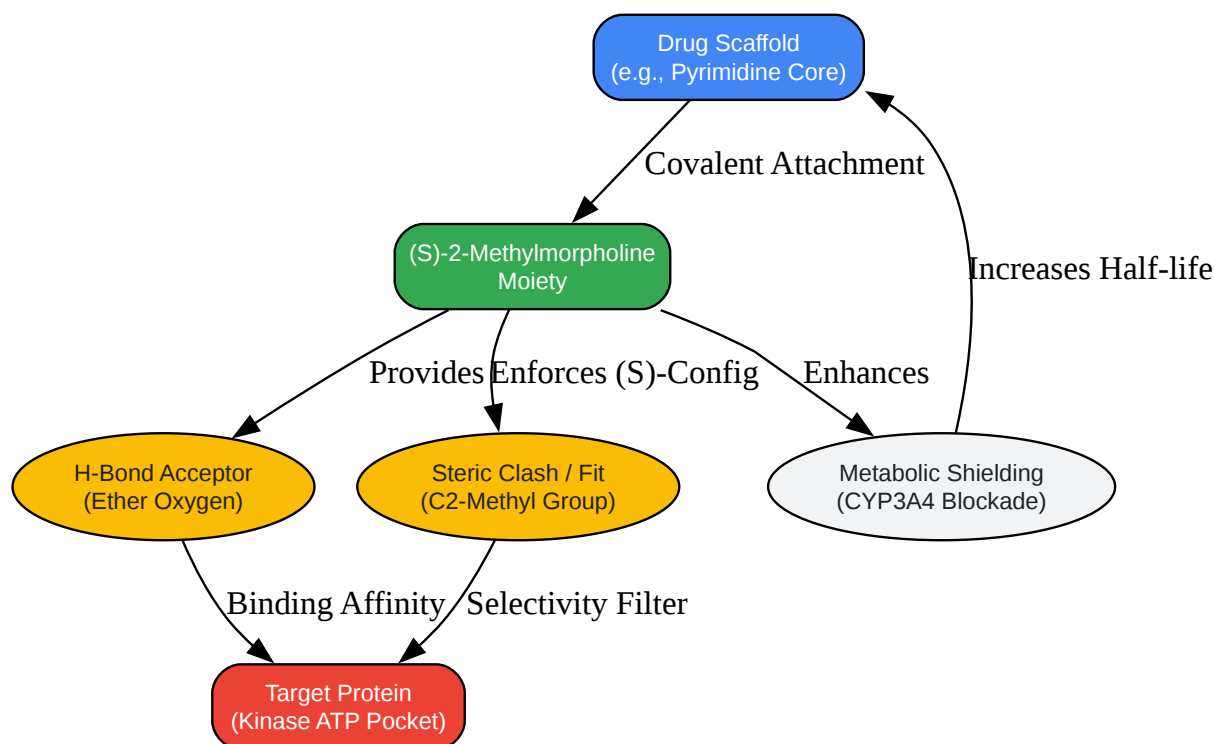
- Effect: Placing a methyl group at C2 sterically hinders the approach of Cytochrome P450 enzymes (specifically CYP3A4) to the adjacent carbon.
- Outcome: This modification often leads to reduced clearance (CL_{int}) and improved oral bioavailability (%F) in preclinical species.[\[1\]](#)

General Coupling Protocol (Buchwald-Hartwig)

To incorporate this building block into a drug scaffold (e.g., a chloropyrimidine core):

- Reagents: Aryl chloride (1.0 eq), (S)-2-methylmorpholine HCl (1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP or RuPhos (0.1 eq), Cs₂CO₃ (3.0 eq).
- Solvent: Toluene or Dioxane (degassed).[\[1\]](#)
- Conditions: 100°C for 12-16 hours under Argon.
- Purification: Silica gel chromatography.

Mechanism of Action Diagram



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Figure 2: Mechanistic contribution of the (S)-2-methylmorpholine moiety to drug efficacy.[1]

References

- Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK). Journal of Medicinal Chemistry. (Demonstrates the stereochemical preference of S-isomer over R-isomer in kinase binding).
- Pyrazolo-pyrimidine compound, salts thereof, and their use. Patent TWI726861B.[1][2] (Describes the synthesis and use of (S)-2-methylmorpholine in kinase inhibitor scaffolds).
- Discovery and Characterization of AZD6738. Journal of Medicinal Chemistry. (Contextual reference for morpholine scaffolds in ATR inhibition; notes the distinction between 2-methyl and 3-methyl variants). [1]
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts. Molecules. (General synthetic utility of methylmorpholines).

- **(S)-2-Methylmorpholine Hydrochloride** Product Data. Sigma-Aldrich.[1] (Physical properties and commercial availability).

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Sources

- 1. test.jkchemical.com [test.jkchemical.com]
- 2. [WO2020057403A1 - Indole derivative and medical application thereof - Google Patents](#) [patents.google.com]
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